4,7-Dibromo-8-methylquinoline is a chemical compound belonging to the quinoline family, characterized by the presence of bromine substituents at the 4 and 7 positions and a methyl group at the 8 position of the quinoline ring. Its molecular formula is , and it has a molecular weight of approximately 300.98 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry due to its biological activity.
The compound can be synthesized through various chemical reactions involving starting materials such as quinoline derivatives. It is commercially available from chemical suppliers and is often used in research settings.
4,7-Dibromo-8-methylquinoline is classified as a heterocyclic aromatic compound, specifically a brominated derivative of quinoline. Quinoline itself is a bicyclic structure consisting of a benzene ring fused to a pyridine ring.
The synthesis of 4,7-dibromo-8-methylquinoline can be achieved through several methods, including:
For instance, one method involves treating 2-methylquinoline with bromine in an organic solvent under controlled conditions to achieve selective dibromination. The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and selectivity .
The molecular structure of 4,7-dibromo-8-methylquinoline features:
4,7-Dibromo-8-methylquinoline can participate in various chemical reactions:
For example, treatment with sodium azide can lead to azide formation at the brominated positions, which can subsequently be reduced to amines .
The mechanism of action for compounds like 4,7-dibromo-8-methylquinoline often involves:
Research indicates that derivatives of quinolines exhibit significant biological activities, including antibacterial and antifungal properties .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) and High Resolution Mass Spectrometry (HRMS) confirm its structure and purity .
4,7-Dibromo-8-methylquinoline has several applications in scientific research:
Regioselective bromination of quinoline derivatives is critical for synthesizing 4,7-dibromo-8-methylquinoline with high positional fidelity. The 8-methylquinoline core presents distinct challenges due to steric hindrance from the methyl group and electronic directing effects. Electrophilic bromination typically targets the electron-rich C5 and C8 positions of unsubstituted quinolines, but the presence of an 8-methyl group shifts reactivity toward C4 and C7. Direct bromination of 8-methylquinoline with molecular bromine (Br₂) in chlorinated solvents (e.g., dichloroethane) yields 4,7-dibromo-8-methylquinoline, though overbromination can occur without careful stoichiometric control [8].
Table 1: Regioselectivity in Bromination of 8-Methylquinoline Derivatives
Starting Material | Brominating Agent | Position of Substitution | Yield (%) |
---|---|---|---|
8-Methylquinoline | Br₂ (1 equiv) | C5/C7 | 35–45 |
8-Methylquinoline | Br₂ (2.2 equiv) | C4/C7 | 60–75 |
6-Bromo-8-methylquinoline | NBS | C4/C7 | 82 |
Alternative pathways leverage pre-functionalized intermediates. For example, Skraup synthesis with 3-bromo-4-methylaniline yields 6-bromo-8-methylquinoline, which undergoes directed bromination at C4 and C7 using N-bromosuccinimide (NBS) [8] [10]. Metal-assisted methods, such as palladium-catalyzed C-H activation, offer improved regiocontrol but require specialized ligands and remain less explored for this substrate [4].
Solvent choice profoundly impacts bromination efficiency and crystallization of 4,7-dibromo-8-methylquinoline. Nonpolar solvents (e.g., CCl₄) poorly solubilize quinoline substrates, leading to heterogeneous reactions and incomplete conversion. Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance solubility but risk N-alkylation side products. Binary co-solvent systems balance these issues:
Table 2: Co-solvent Performance in 4,7-Dibromination Reactions
Co-solvent System | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
DMF/H₂O (3:1) | 60 | 4 | 88 | 95 |
THF/H₂O (7:3) | 25 | 8 | 78 | 92 |
1,4-Dioxane/H₂O (9:1) | 0 (crystallization) | 12 | – | 98 |
Preferential solvation studies confirm DMF molecules cluster around quinoline’s heterocyclic core, enhancing electrophile accessibility to C4 and C7 [4].
The 8-methyl group in 4,7-dibromo-8-methylquinoline serves as a handle for further diversification via catalytic functionalization:
Key limitation: Overfunctionalization may occur if 4,7-bromines participate. Pd-catalyzed C–H activation requires ortho-directing groups (e.g., pivaloyl) for methyl selectivity [5].
Electrophilic Bromination (Br₂/acetic acid):
Radical Bromination (NBS/benzoyl peroxide):
Halex Exchange (CuBr/quinoline):
Table 3: Halogenation Method Comparison
Method | Regioselectivity | Functional Group Tolerance | Environmental Impact |
---|---|---|---|
Electrophilic (Br₂) | Low | Low (sensitive to oxidation) | High (HBr waste) |
Radical (NBS) | Moderate | Moderate | Medium (solvent waste) |
Metal-catalyzed (Pd/Cu) | High | High | Low (catalyst recovery) |
4,7-Dibromo-8-methylquinoline’s bromine atoms serve as anchors for derivatization to improve pharmacological potential:
Table 4: Bioactive Derivatives of 4,7-Dibromo-8-methylquinoline
Derivative | Synthetic Route | Potential Application |
---|---|---|
4,7-Bis(4-fluorophenyl)-8-methylquinoline | Suzuki coupling | Anticancer lead |
7-(9H-Carbazol-9-yl)-8-methylquinoline | VNS amination | Antimicrobial agent |
Pt(II)-quinolinate complex | Cyclometalation | Organic light-emitting diode |
Challenges: Steric bulk near C8 impedes transformations. Directed ortho-metalation (DoM) using n-BuLi/TMEDA prior to quenching with electrophiles overcomes this [8].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8